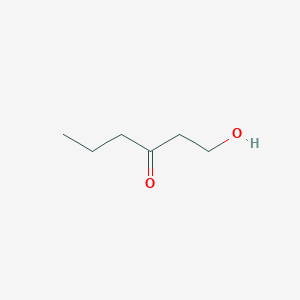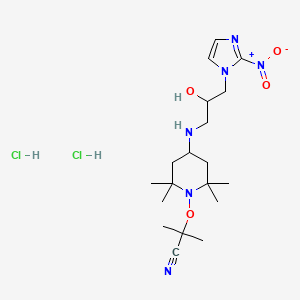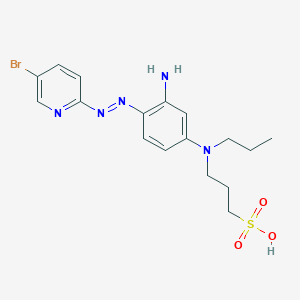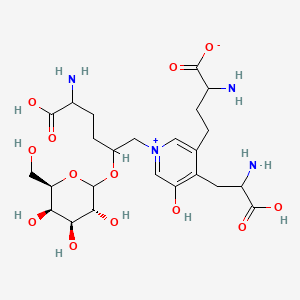
Enciprazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It exhibits high affinity for the α1-adrenergic receptor and the 5-HT1A receptor, among other sites .
- Although initially anticipated to produce ortho-methoxyphenylpiperazine (oMeOPP) as a significant active metabolite, subsequent research found this not to be the case .
Enciprazine Hydrochloride: (INN, BAN) is an anxiolytic and antipsychotic agent that was never marketed commercially.
Preparation Methods
- The synthesis of Enciprazine involves several steps:
- Start with 3,4,5-trimethoxyphenol (also known as Antiarol) [CAS: 642-71-7].
- Alkylate it with epichlorohydrin to obtain [(3,4,5-Trimethoxyphenoxy)methyl]oxirane [CAS: 74760-14-8].
- Complete the synthesis by opening the epoxide ring with o-anisyl-piperazine [CAS: 35386-24-4] .
Chemical Reactions Analysis
- Enciprazine can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions are not explicitly documented, but further research would be needed to explore these aspects.
- Unfortunately, specific major products resulting from these reactions are not well-documented.
Scientific Research Applications
- Enciprazine’s applications span multiple fields:
Psychiatry and Neurology: As an anxiolytic and antipsychotic, it was investigated for potential therapeutic use.
Immunology and Inflammation: Enciprazine’s anti-inflammatory properties were explored, particularly in skin-related conditions.
Mechanism of Action
- Enciprazine’s mechanism involves:
- Activation of the 5-HT1A receptor (serotonin receptor subtype) as an agonist.
- Antagonism of the α1-adrenergic receptor (part of the adrenergic system) in peripheral tissues .
Comparison with Similar Compounds
- Enciprazine’s uniqueness lies in its dual affinity for both the α1-adrenergic receptor and the 5-HT1A receptor.
- Similar compounds include Acaprazine, Batoprazine, Eltoprazine, and Fluprazine, but none share precisely the same profile as Enciprazine .
Properties
CAS No. |
68576-88-5 |
|---|---|
Molecular Formula |
C23H33ClN2O6 |
Molecular Weight |
469.0 g/mol |
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenoxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C23H32N2O6.ClH/c1-27-20-8-6-5-7-19(20)25-11-9-24(10-12-25)15-17(26)16-31-18-13-21(28-2)23(30-4)22(14-18)29-3;/h5-8,13-14,17,26H,9-12,15-16H2,1-4H3;1H |
InChI Key |
PCKGRKXFRXZKJB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC(=C(C(=C3)OC)OC)OC)O.Cl.Cl |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC(=C(C(=C3)OC)OC)OC)O.Cl |
Key on ui other cas no. |
68576-88-5 |
Related CAS |
68576-86-3 (Parent) |
Synonyms |
enciprazine enciprazine hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-[1-Butyl-3-[(6,7-dimethoxynaphthalen-2-yl)sulfonylamino]-2-oxopyrrolidin-3-yl]propyl]guanidine](/img/structure/B1196063.png)








![9a,11a-dimethyl-2,3,3a,3b,4,5,5a,6,7,8,9,9b,10,11-tetradecahydro-1H-indeno[5,4-f]quinolin-1-amine](/img/structure/B1196080.png)


